4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride
Overview
Description
4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride is a chemical compound with the molecular formula C9H7ClF3NO3S and a molecular weight of 301.67 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroacetamide in the presence of a base . The reaction conditions typically involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and other by-products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The trifluoroacetyl group also plays a role in stabilizing the intermediate products and enhancing the reactivity of the compound .
Comparison with Similar Compounds
Similar compounds to 4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride include:
Benzenesulfonyl chloride: Lacks the trifluoroacetyl group, making it less reactive in certain reactions.
4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different reactivity and applications.
2,2,2-Trifluoroacetamide: Used in similar synthetic applications but lacks the sulfonyl chloride functionality.
The uniqueness of this compound lies in its combination of the trifluoroacetyl and sulfonyl chloride groups, which provide distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTBRQZJPZUSAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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